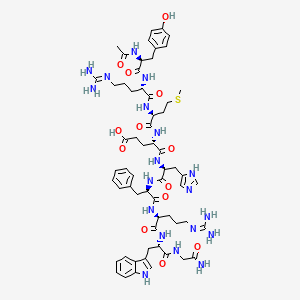

Ac-YRMEHdFRWG-NH2

Description

Ac-YRMEHdFRWG-NH2 is a synthetic peptide designed to target melanocortin receptor 4 (MC4R), a G protein-coupled receptor critical in regulating energy homeostasis, appetite, and body weight . This peptide features a modified sequence with non-natural amino acids (e.g., d-F, R, W) and an acetylated N-terminus (Ac-) and amidated C-terminus (-NH2), enhancing its metabolic stability and receptor-binding specificity. Its structure includes charged residues (e.g., Arg, Glu) and aromatic motifs (e.g., Trp, Tyr), which are hypothesized to mediate interactions with MC4R’s extracellular loops .

Properties

Molecular Formula |

C61H83N19O13S |

|---|---|

Molecular Weight |

1322.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H83N19O13S/c1-34(81)73-46(27-36-16-18-39(82)19-17-36)57(91)74-42(14-8-23-68-60(63)64)53(87)77-45(22-25-94-2)56(90)76-44(20-21-51(84)85)55(89)80-49(29-38-31-67-33-72-38)59(93)78-47(26-35-10-4-3-5-11-35)58(92)75-43(15-9-24-69-61(65)66)54(88)79-48(52(86)71-32-50(62)83)28-37-30-70-41-13-7-6-12-40(37)41/h3-7,10-13,16-19,30-31,33,42-49,70,82H,8-9,14-15,20-29,32H2,1-2H3,(H2,62,83)(H,67,72)(H,71,86)(H,73,81)(H,74,91)(H,75,92)(H,76,90)(H,77,87)(H,78,93)(H,79,88)(H,80,89)(H,84,85)(H4,63,64,68)(H4,65,66,69)/t42-,43-,44-,45-,46-,47+,48-,49-/m0/s1 |

InChI Key |

ZSONGANRJTVTCP-FHYJZJLOSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of MC4R-Targeting Peptides

| Compound Name | Key Structural Features | Hypothesized Functional Impact | Reference |

|---|---|---|---|

| This compound | Contains MEHdFRWG core; no cysteines | Balanced hydrophobicity and charge for MC4R binding | |

| Ac-R[CEHdFRWC]-NH2 (Entry 11) | Cysteine-rich motif (CEHdFRWC) | Potential disulfide stabilization; may alter conformation | |

| Ac-YK[CEHdFRWC]-NH2 (Entry 14) | Lysine substitution at position 2 | Enhanced positive charge; possible improved solubility | |

| Ac-YRC(Me)EHdFRWC(Me)NH2 (Entry 15) | Methylated cysteines | Increased oxidation resistance; reduced aggregation | |

| Ac-YR[CE(1-Me-H)dFRWC]-NH2 (Entry 18) | 1-methyl-histidine substitution | Altered hydrogen-bonding capacity; modulated selectivity | |

| Ac-YR[CEH(pCl-dF)RWC]-NH2 (Entry 20) | Para-chloro-d-phenylalanine | Enhanced hydrophobic interactions; higher affinity | |

| Ac-Tyr-D-Phe-Arg-2-Nal-NHCH3 (Entry 12) | Shorter sequence; D-Phe and 2-Nal | Compact structure; improved blood-brain barrier penetration |

Key Findings from Structural Analysis:

Cysteine Modifications: Compounds like Entry 11 and 15 incorporate cysteines or methylated cysteines, which may stabilize tertiary structures via disulfide bonds or reduce oxidative degradation .

Charged Residue Substitutions : Entry 14 replaces arginine (R) with lysine (K), increasing positive charge. This could enhance interactions with MC4R’s acidic binding pocket but may reduce specificity .

Aromatic/Hydrophobic Modifications : Entry 20 introduces pCl-dF, a bulky hydrophobic residue, which may improve binding affinity through van der Waals interactions. Similarly, Entry 12’s 2-Nal (2-naphthylalanine) enhances lipophilicity, favoring CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.